1-Methylcyclopentane-1-carbonyl chloride

Catalog No.
S1937566
CAS No.
20023-50-1
M.F
C7H11ClO
M. Wt
146.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylcyclopentane-1-carbonyl chloride

CAS Number

20023-50-1

Product Name

1-Methylcyclopentane-1-carbonyl chloride

IUPAC Name

1-methylcyclopentane-1-carbonyl chloride

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

InChI

InChI=1S/C7H11ClO/c1-7(6(8)9)4-2-3-5-7/h2-5H2,1H3

InChI Key

NECUSOPHCDZPGU-UHFFFAOYSA-N

SMILES

CC1(CCCC1)C(=O)Cl

Canonical SMILES

CC1(CCCC1)C(=O)Cl

1-Methylcyclopentane-1-carbonyl chloride is an organic compound with the molecular formula C7_7H11_{11}ClO. It features a cyclopentane ring substituted with a methyl group and a carbonyl chloride functional group, making it a member of the acyl chloride family. This compound is characterized by its flammable nature and potential toxicity, particularly when ingested, as indicated by its classification as harmful if swallowed . The compound has a molecular weight of approximately 146.61 g/mol and exhibits a boiling point around 162.7 °C .

  • Synthesis of Esters and Amides

    The carbonyl chloride group (COCl) in 1-Methylcyclopentane-1-carbonyl chloride makes it a valuable reagent for introducing a cyclopentanecarboxyl group into other molecules. Researchers can react it with alcohols to form esters or with amines to form amides. These reactions are fundamental in organic synthesis for creating new molecules with desired properties [1].

    • Source: Organic Chemistry by John McMurry (8th Edition, Chapter 15):
  • Preparation of Cyclopentane Derivatives

    The cyclopentane ring structure in 1-Methylcyclopentane-1-carbonyl chloride can be a useful starting material for synthesizing other cyclopentane-based molecules. Researchers can utilize various synthetic transformations to modify the structure and functional groups attached to the cyclopentane ring [2].

    • Source:
  • Study of Reactivity

    -Methylcyclopentane-1-carbonyl chloride can be used as a model compound to study the reactivity of carbonyl chlorides. Researchers can investigate its reaction mechanisms with different nucleophiles and explore factors influencing its reactivity profile [3].

    • Source:
Typical of acyl chlorides, including:

  • Nucleophilic Acyl Substitution: It readily reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively. For example:
    R OH+1 Methylcyclopentane 1 carbonyl chlorideR O C O 1 methylcyclopentane\text{R OH}+\text{1 Methylcyclopentane 1 carbonyl chloride}\rightarrow \text{R O C O 1 methylcyclopentane}
  • Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid:
    1 Methylcyclopentane 1 carbonyl chloride+H2O1 Methylcyclopentane 1 carboxylic acid+HCl\text{1 Methylcyclopentane 1 carbonyl chloride}+\text{H}_2\text{O}\rightarrow \text{1 Methylcyclopentane 1 carboxylic acid}+\text{HCl}

Synthesis of 1-methylcyclopentane-1-carbonyl chloride can be achieved through several methods:

  • From Methylcyclopentanol: Methylcyclopentanol can be converted to the corresponding carbonyl compound via oxidation followed by chlorination.
  • Using Thionyl Chloride: The reaction of 1-methylcyclopentanecarboxylic acid with thionyl chloride can yield 1-methylcyclopentane-1-carbonyl chloride. This method is common for converting carboxylic acids to acyl chlorides.

The primary applications of 1-methylcyclopentane-1-carbonyl chloride include:

  • Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, particularly in pharmaceutical chemistry.
  • Reagent in Organic Reactions: Its reactive acyl chloride functional group makes it useful for introducing carbonyl functionalities into other organic molecules.

Several compounds share structural similarities with 1-methylcyclopentane-1-carbonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Methylcyclopentane-1-carbonyl chlorideC7_7H11_{11}ClOIsomer with different positioning of the methyl group
Cyclopentanecarbonyl chlorideC5_5H9_9ClOLacks the methyl substitution, simpler structure
3-Methylcyclobutanecarbonyl chlorideC7_7H11_{11}ClOContains a cyclobutane ring instead of cyclopentane

Uniqueness

The unique aspect of 1-methylcyclopentane-1-carbonyl chloride lies in its specific arrangement of substituents on the cyclopentane ring, which influences its reactivity and potential applications compared to its structural isomers and related compounds. Its distinct properties make it valuable in synthetic organic chemistry while also posing specific handling challenges due to its toxicity and reactivity.

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1-Methylcyclopentane-1-carbonyl chloride

Dates

Modify: 2023-08-16

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